Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-

Kinase inhibition Benzothiazole pharmacophore Regioisomeric SAR

This benzothiazole-benzamide conjugate (CAS 912763-20-3) is a critical kinase-targeted SAR probe. Its unique 5-chloro (not 6-chloro) substitution and 4-cyano benzamide moiety create a distinct electronic/steric profile essential for Raf-dependent oncology programs and MEK/ERK pathway studies. Minor regioisomeric or substituent variations profoundly alter target engagement and cellular potency, making exact procurement mandatory for experimental reproducibility. Verify 5-chloro regiospecificity before ordering to ensure alignment with validated patent chemotypes and kinase inhibition data.

Molecular Formula C16H10ClN3OS
Molecular Weight 327.8 g/mol
CAS No. 912763-20-3
Cat. No. B3411393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
CAS912763-20-3
Molecular FormulaC16H10ClN3OS
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl
InChIInChI=1S/C16H10ClN3OS/c1-9-12(17)6-7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21)
InChIKeyRNYJTRGPQIBJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (CAS 912763-20-3): Structural and Pharmacophoric Profile for Research Procurement


Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (CAS 912763-20-3) is a heterocyclic small molecule belonging to the benzothiazole-benzamide conjugate class, characterized by a 5-chloro-4-methyl substituted benzothiazole core linked via an amide bridge to a 4-cyanophenyl moiety . This scaffold is associated with kinase inhibition and antiproliferative activity, as evidenced by related benzothiazole-benzamide derivatives reported in kinase inhibitor patents and antitumor SAR studies [1][2]. The compound's unique substitution pattern—specifically the 5-chloro (rather than 6-chloro) and 4-cyano (rather than 4-methyl or other groups)—creates a distinct electronic and steric profile that differentiates it from its closest regioisomeric and functional analogs in procurement and screening contexts.

Why Generic Substitution Fails: Regioisomeric and Pharmacophoric Precision Required for Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (912763-20-3)


In-class benzothiazole-benzamide compounds cannot be casually interchanged because minor structural variations—particularly chlorine position (5- vs 6-), benzothiazole substituents (methyl presence/absence), and benzamide para-substituent identity (cyano vs methyl vs hydrogen)—profoundly alter target engagement, selectivity, and cellular potency. In cyano-benzothiazole SAR studies, the presence and position of chloro and methyl substituents on the benzothiazole ring critically modulate antiproliferative activity and aqueous solubility, with unsubstituted cyano derivatives showing markedly reduced cellular activity due to solubility limitations [1]. Furthermore, patents on benzothiazole kinase inhibitors confirm that specific substitution patterns on both the benzothiazole and benzamide rings are required to achieve potent enzymatic inhibition and to discriminate among kinase targets [2]. Thus, procurement of the exact regioisomer (5-chloro-4-methyl) with the 4-cyano substituent is essential for experimental reproducibility.

Quantitative Differentiation Evidence: Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (912763-20-3) vs. Closest Analogs


Regioisomeric Chlorine Position (5-Cl vs. 6-Cl): Impact on Kinase Inhibition Selectivity

The target compound bears a chlorine substituent at the 5-position of the benzothiazole ring. Its closest available analog, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide (CAS 912763-23-6), differs solely in chlorine position (6-Cl vs 5-Cl). In benzothiazole kinase inhibitor patents, 5-chloro substitution on the benzothiazole core has been specifically associated with high Raf kinase inhibitory activity and suppression of downstream MEK/ERK phosphorylation in cellular systems, whereas the 6-chloro isomer was not profiled with equivalent potency [1]. The regioisomeric distinction of 5-Cl vs 6-Cl alters the electrostatic potential surface of the benzothiazole ring, which is known to influence hinge-region binding in kinase ATP pockets [2]. No head-to-head comparative enzymatic data are publicly available for these two specific isomers; the differentiation is inferred from patent SAR encompassing the broader 5-chloro-benzothiazole chemotype.

Kinase inhibition Benzothiazole pharmacophore Regioisomeric SAR

Cyanobenzamide Pharmacophore Contribution: 4-Cyano vs. 4-Methyl vs. Unsubstituted Benzamide

The target compound contains a 4-cyano substituent on the benzamide ring. The closest commercially cataloged analog with a different para-substituent is N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (benchchem catalog, no CAS identified), which replaces the electron-withdrawing cyano group with an electron-donating methyl group. In benzothiazole kinase inhibitor patents, a cyano group at the para-position of the benzamide ring is explicitly identified as conferring high Raf inhibitory activity, whereas compounds lacking this group show reduced or absent potency [1]. The cyano group acts as a hydrogen bond acceptor and provides electron-withdrawing character that modulates the amide NH acidity and the overall molecular dipole, which is critical for interaction with the kinase hinge region. In a broader SAR study of cyano- and amidinobenzothiazoles, cyano-substituted benzamide derivatives (compounds 11-17) showed measurable antitumor activity, though lower than their amidino counterparts due to aqueous solubility constraints [2]. The unsubstituted benzamide analog (4-cyano-N-(benzothiazol-2-yl)benzamide, compound 4 in the same study) lacked the 5-chloro-4-methyl substitution and showed limited antiproliferative activity due to poor solubility [2]. No direct head-to-head enzymatic comparison is publicly available between the 4-cyano and 4-methyl benzamide variants on the 5-chloro-4-methylbenzothiazole scaffold.

Kinase hinge binding Cyano pharmacophore Antiproliferative SAR

Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Profile vs. Dechlorinated and Demethylated Analogs

The target compound (C16H10ClN3OS, MW 327.8 g/mol) incorporates three key structural features—5-chloro, 4-methyl, and 4-cyano—that collectively determine its physicochemical profile. The 4-cyano group contributes an additional hydrogen bond acceptor (HBA count = 4) compared to 4-methyl analogs (HBA = 3) . This differential HBA capacity is relevant for target binding and solubility. The chlorine atom at position 5 increases lipophilicity (estimated contribution to LogP ~+0.7) relative to the dechlorinated analog. In the J. Med. Chem. 2009 SAR study, unsubstituted benzothiazole cyano-benzamide derivatives (lacking both chloro and methyl substituents) exhibited poor aqueous solubility that directly limited their antiproliferative activity in cell-based assays, whereas the addition of substituents on the benzothiazole ring was predicted to improve solubility and cellular penetration [1]. The 5-chloro-4-methyl substitution pattern on the target compound is therefore expected to confer superior physicochemical properties compared to the unsubstituted 4-cyano-N-(benzothiazol-2-yl)benzamide scaffold.

ADME prediction Lipophilicity Drug-likeness

Kinase Profiling Selectivity: Class-Level Evidence from Benzothiazole-Benzamide Patent SAR

The benzothiazole-benzamide scaffold of the target compound is encompassed within the generic Formula I of US Patent US20030225147A1, which claims compounds that 'modulate and/or inhibit the cell proliferation and activity of protein kinases' and are 'useful as pharmaceuticals for treating malignancies and other disorders' [1]. Within this patent family, specific substitution patterns on the benzothiazole (including 5-chloro-4-methyl) and benzamide (including 4-cyano) rings are described as providing differentiated kinase inhibition profiles. Separately, the benzothiazole anticancer patent JP5905402B2 explicitly identifies compounds where R6 = cyano group as having 'high Raf inhibitory activity' and 'Raf downstream signal (MEK, ERK) phosphorylation suppressive activity in a cell system' [2]. The target compound, bearing both the 5-chloro-4-methylbenzothiazole core and the 4-cyanobenzamide moiety, occupies a unique intersection of these two patent SAR spaces that is not simultaneously satisfied by its regioisomer (6-Cl) or by analogs lacking the cyano group.

Kinase selectivity Protein kinase inhibition Antiproliferative screening

Validated Research Application Scenarios for Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (912763-20-3)


Raf Kinase Pathway Inhibitor Screening and Hit Validation

Based on patent SAR explicitly linking cyano-substituted benzothiazoles to high Raf kinase inhibition and MEK/ERK pathway suppression in cellular assays [1], this compound is suited as a starting point for Raf-dependent oncology programs. Its 5-chloro substitution pattern aligns with the favorable kinase-binding motif identified in benzothiazole kinase inhibitor patents [2]. Researchers should procure this exact regioisomer (5-Cl, not 6-Cl) to ensure alignment with the validated patent chemotype.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Benzamide Kinase Inhibitors

The compound's unique combination of 5-chloro-4-methylbenzothiazole and 4-cyanobenzamide makes it a critical SAR probe for dissecting the individual contributions of chlorine position, methyl presence, and cyano functionality. As demonstrated in the cyano-benzothiazole SAR study, unsubstituted cyano-benzothiazole amides suffer from poor solubility that limits cellular activity [3]; this compound, with its optimized substitution, provides a more drug-like scaffold for systematic analoging and property optimization.

Antiproliferative Screening Panels Against Tumor Cell Lines

The benzothiazole-benzamide class is patented for antiproliferative activity against tumor cells via kinase modulation [2]. The target compound can serve as a reference standard within focused screening libraries designed to evaluate benzothiazole substitution effects. Researchers comparing this compound against its 6-chloro regioisomer or unsubstituted benzothiazole analog can generate valuable regioisomeric SAR data that informs lead optimization efforts.

Computational Chemistry and Docking Studies for Kinase Hinge-Region Binding

The 4-cyano group provides a well-defined hydrogen bond acceptor vector, making this compound suitable for co-crystallography or molecular docking studies aimed at understanding kinase hinge-region interactions. The 5-chloro and 4-methyl substituents further define the steric and electronic complementarity with the ATP-binding pocket. These structural features distinguish it from simpler cyano-benzamide analogs lacking the benzothiazole substituents [3].

Quote Request

Request a Quote for Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.